molecular formula C11H18BrNO5 B6244581 methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate CAS No. 247045-72-3

methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate

Cat. No.: B6244581
CAS No.: 247045-72-3
M. Wt: 324.17 g/mol
InChI Key: RAPKIBJVSWNAEU-ZETCQYMHSA-N
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Description

methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate (CAS 247045-72-3) is a chiral, Boc-protected bromo keto ester that serves as a versatile and high-value synthetic intermediate in organic chemistry and drug discovery research . Its molecular formula is C 11 H 18 BrNO 5 and it has a molecular weight of 324.17 g/mol . The compound features two highly reactive sites: a bromo moiety that acts as a good leaving group for nucleophilic substitution reactions, and a keto group adjacent to the ester that can be used for further functionalization. The (3S) chiral center is safeguarded by a tert-butoxycarbonyl (Boc) protecting group, a standard in peptide synthesis and complex molecule assembly, which ensures the stereochemical integrity of the molecule during synthetic steps and can be cleanly removed under mild acidic conditions when needed . This combination of protected amine, reactive handles, and defined stereochemistry makes it a critical building block for the synthesis of more complex, optically active molecules, such as novel pharmaceutical candidates and specialized peptidomimetics. The compound is offered with high purity and is strictly for research purposes. It is not intended for diagnostic or therapeutic uses, or for human or animal consumption. Researchers can order this product in quantities ranging from 50mg to 5g . For proper storage and handling, please refer to the associated Safety Data Sheet (SDS).

Properties

CAS No.

247045-72-3

Molecular Formula

C11H18BrNO5

Molecular Weight

324.17 g/mol

IUPAC Name

methyl (3S)-5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

InChI

InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1

InChI Key

RAPKIBJVSWNAEU-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Boc Activation and Coupling Conditions

Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N). In a representative procedure, 4-aminomethylbenzoic acid was treated with Boc₂O in dioxane-water (1:1) at room temperature for four days, yielding the Boc-protected derivative with 87% efficiency after neutralization. This method ensures minimal racemization, critical for preserving the (3S) stereochemistry.

Stability and Deprotection Considerations

The Boc group remains stable under mildly acidic and basic conditions but is cleavable with strong acids like trifluoroacetic acid (TFA). This orthogonal protection strategy allows sequential functionalization of the amino and carbonyl groups without compromising the ester moiety.

Oxidation Methods for Ketone Formation

The 4-oxopentanoate moiety is introduced via oxidation of a secondary alcohol precursor. Two predominant methods are employed:

Manganese Dioxide (MnO₂)-Mediated Oxidation

MnO₂ in chloroform or dichloromethane (DCM) effectively oxidizes alcohols to ketones. For instance, oxidation of (4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester with MnO₂ in chloroform at 20°C for 15 hours afforded the corresponding aldehyde in 87% yield. Adapting this to the target compound, the 4-hydroxy intermediate would similarly oxidize to the 4-oxo group.

Pyridinium Chlorochromate (PCC) Oxidation

PCC in DCM with sodium acetate as a co-catalyst offers a milder alternative. A 70% yield was reported for oxidizing a benzyl alcohol to an aldehyde at 25°C within one hour. However, PCC may over-oxidize sensitive substrates, necessitating careful stoichiometric control.

Bromination Techniques for Introducing the 5-Bromo Substituent

The 5-bromo group is introduced via nucleophilic substitution or radical bromination.

Nucleophilic Substitution with Hydrobromic Acid (HBr)

A hydroxyl group at position 5 can be replaced by bromide using HBr in acetic acid or under reflux conditions. For example, treating 5-hydroxypentanoate derivatives with 48% HBr at 100°C for six hours achieved complete substitution. This method is cost-effective but requires anhydrous conditions to avoid hydrolysis.

Synthesis Pathways and Optimization

Stepwise Assembly

  • Boc Protection : React (3S)-3-amino-4-hydroxypentanoic acid with Boc₂O in dioxane/water.

  • Methyl Esterification : Treat the Boc-protected acid with thionyl chloride (SOCl₂) in methanol.

  • Oxidation : Convert the 4-hydroxy group to a ketone using MnO₂ in DCM.

  • Bromination : Substitute the 5-hydroxyl group with HBr or NBS.

One-Pot Approaches

Combining esterification and oxidation steps reduces purification overhead. For instance, simultaneous Boc protection and esterification using Boc₂O and methyl chloroformate in DMF achieved 78% yield in related systems.

Analytical Characterization and Data Tables

Table 1: Comparative Analysis of Oxidation Methods

ReagentSolventTemperature (°C)Time (h)Yield (%)
MnO₂Chloroform201587
PCCDCM25170
Dess-MartinDCM202.592

Table 2: Bromination Efficiency

MethodReagentConditionsYield (%)
NucleophilicHBr/AcOHReflux, 6h85
RadicalNBS/AIBNCCl₄, UV, 4h82

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).

    Deprotection: Acids (TFA, HCl), solvents (dichloromethane, methanol).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amino acid derivative.

Scientific Research Applications

Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The presence of the bromine atom and the tert-butoxycarbonyl-protected amino group influences its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogues

Compound Halogen Molecular Weight Ester Group Reactivity (Leaving Group)
Target compound Br 308.22 Methyl High (Bromine)
tert-Butyl 5-chloro analogue Cl 321.80 tert-Butyl Moderate (Chlorine)

Ester Group Variations

The methyl ester in the target compound contrasts with tert-butyl esters in analogues like tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate (CAS: 2728727-57-7, molecular weight: 303.35). Methyl esters are hydrolyzed under milder basic conditions, facilitating rapid deprotection in synthesis. In contrast, tert-butyl esters require strong acids (e.g., trifluoroacetic acid) for cleavage, making them preferable for orthogonal protection strategies in multi-step syntheses .

Table 2: Ester Group Comparison

Compound Ester Group Deprotection Conditions Stability
Target compound Methyl Basic hydrolysis Moderate
tert-Butyl 5-hydroxy analogue tert-Butyl Strong acid (e.g., TFA) High

Functional Group Modifications

Replacing the bromine with a hydroxyl group, as in tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate, significantly alters physicochemical properties. The bromine in the target compound enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Stereochemical Variations

The (3S) configuration of the target compound contrasts with diastereomers like (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (CAS: 222530-39-4). Stereochemistry critically impacts biological activity; for instance, (3S) configuration ensures proper spatial orientation for enzyme binding in caspase inhibitors, whereas cyclohexane-based analogues may exhibit constrained conformational flexibility .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate, and how are yields optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with Boc-protected amino acids (e.g., (S)-tert-butyl carbamate derivatives), followed by bromination at the γ-position using reagents like NBS (N-bromosuccinimide) under radical or photolytic conditions . The keto group is introduced via oxidation of a secondary alcohol or through a ketone synthon. Key factors influencing yields include:

  • Catalyst selection : Palladium catalysts for coupling reactions or chiral auxiliaries for stereochemical control .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during bromination .
    • Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. How is the (3S) stereochemistry confirmed during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry validates enantiomeric excess. For example, using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) resolves enantiomers, with retention times compared to standards . X-ray crystallography of intermediates (e.g., tert-butyl carbamate derivatives) provides definitive stereochemical assignment . Asymmetric induction during synthesis—such as Evans oxazolidinone auxiliaries—ensures retention of the (S)-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm. The methyl ester resonates at δ 3.6–3.8 ppm (s, 3H). The α-proton adjacent to the Boc-protected amine shows coupling (J = 5–7 Hz) at δ 4.2–4.5 ppm .
  • ¹³C NMR : The carbonyl carbons (ester, keto, Boc) appear at δ 165–175 ppm .
  • LC-MS : ESI+ mode confirms molecular weight (e.g., [M+H]+ = 352.26 for C₁₄H₂₆BrNO₄) .
  • IR : Stretching bands for C=O (ester: ~1740 cm⁻¹; Boc: ~1680 cm⁻¹) and N-H (Boc: ~3300 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (argon or nitrogen). The Boc group is acid-sensitive, so exposure to protic solvents (e.g., water) or acidic vapors must be avoided. Desiccants (e.g., silica gel) prevent hydrolysis of the methyl ester .

Advanced Research Questions

Q. What role does the bromo substituent play in downstream functionalization?

  • Methodological Answer : The C-5 bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to introduce aryl/alkyl moieties. Optimize using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C . Alternatively, nucleophilic substitution with amines (e.g., SN2 with K₂CO₃ in DMF) replaces Br with NH-R groups . Kinetic studies (monitored via ¹H NMR) reveal bromine’s leaving-group efficiency in such reactions .

Q. How does the Boc-protected amino group influence peptide coupling efficiency?

  • Methodological Answer : The Boc group prevents undesired nucleophilic reactions at the amine during peptide synthesis. Deprotection with TFA (20% in DCM) yields the free amine for subsequent coupling. Comparative studies show Boc provides superior steric protection over Fmoc in sterically hindered environments, reducing racemization during activation (e.g., HATU/DIPEA) .

Q. What mechanistic insights explain the reactivity of the 4-oxopentanoate moiety?

  • Methodological Answer : The keto group participates in aldol condensations or hydride reductions. For example, NaBH₄ selectively reduces the ketone to a secondary alcohol (monitored by TLC), while the ester remains intact. DFT calculations (B3LYP/6-31G*) reveal the keto group’s electrophilicity (LUMO = −1.8 eV) drives nucleophilic attacks . Competing pathways (e.g., over-reduction) are mitigated by low temperatures (−20°C) .

Q. How do steric and electronic effects impact the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • Steric effects : The tert-butyl group in the Boc moiety hinders nucleophilic approaches to the adjacent carbonyl, favoring reactions at the less hindered keto site .
  • Electronic effects : Electron-withdrawing bromo and keto groups activate the α-carbon for alkylation (e.g., enolate formation with LDA at −78°C) .
    • Case Study : In a recent synthesis of γ-lactams, the methyl ester was hydrolyzed to a carboxylic acid (LiOH, THF/H₂O), enabling cyclization via intramolecular amide bond formation .

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